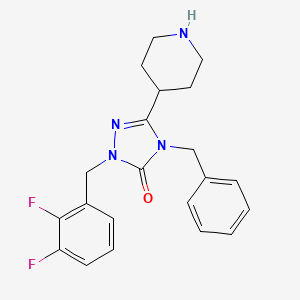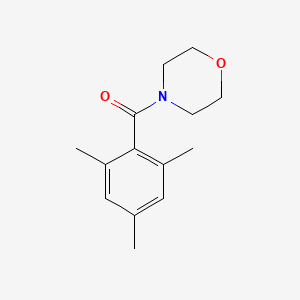![molecular formula C18H18N2O6 B5347792 N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]alanine](/img/structure/B5347792.png)
N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]alanine, also known as FA-AA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to possess a range of biochemical and physiological effects, making it a promising tool for investigating various cellular processes. In
科学研究应用
N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]alanine has been used in a variety of scientific research applications, including the study of cellular signaling pathways, protein-protein interactions, and enzyme activity. This compound has been shown to inhibit the activity of various enzymes, including phosphodiesterase and protein kinase C, making it a useful tool for investigating the role of these enzymes in cellular signaling. Additionally, this compound has been used to study the interactions between proteins, particularly those involved in the regulation of gene expression.
作用机制
The mechanism of action of N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]alanine is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of protein-protein interactions. Specifically, this compound has been shown to inhibit the activity of phosphodiesterase, an enzyme involved in the regulation of cyclic nucleotide signaling pathways. Additionally, this compound has been shown to disrupt the interaction between the transcription factor NF-κB and its binding partner, preventing the activation of downstream genes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. Specifically, this compound has been shown to inhibit the proliferation of various cancer cell lines, including prostate, breast, and lung cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Finally, this compound has been shown to modulate immune responses, particularly those involving the activation of T cells.
实验室实验的优点和局限性
One of the main advantages of using N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]alanine in lab experiments is its specificity for certain enzymes and protein-protein interactions. This specificity allows researchers to investigate the role of these targets in cellular processes with a high degree of precision. Additionally, this compound has been shown to have relatively low toxicity, making it a safe tool for use in lab experiments. However, one limitation of using this compound is its relatively high cost, which may limit its use in certain research settings.
未来方向
There are many potential future directions for research involving N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]alanine. One area of interest is the development of this compound-based therapies for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various cellular processes. Finally, there is potential for the development of new synthetic compounds based on the structure of this compound, which may have even greater specificity and efficacy than the original compound.
合成方法
N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]alanine can be synthesized using a variety of methods, but the most common approach involves a multi-step process that begins with the synthesis of 2-furoyl chloride. This compound is then reacted with 4-methoxyphenylacetic acid to produce 2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid. This intermediate is then coupled with alanine using a peptide coupling reagent to yield this compound.
属性
IUPAC Name |
2-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-11(18(23)24)19-16(21)14(20-17(22)15-4-3-9-26-15)10-12-5-7-13(25-2)8-6-12/h3-11H,1-2H3,(H,19,21)(H,20,22)(H,23,24)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQOCJPOGWADSB-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-tert-butyl-2-phenyl-4-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5347725.png)

![1-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B5347738.png)
![dimethyl 2-[1-(2-butenoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5347750.png)
![1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5347755.png)
![4-({2-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)morpholine](/img/structure/B5347762.png)
![2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide](/img/structure/B5347771.png)
![2-hydroxy-5-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}benzoic acid](/img/structure/B5347776.png)
![methyl 7-methyl-3-oxo-5-(2-propoxyphenyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5347780.png)
![1-{3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}-1H-1,2,3-benzotriazole](/img/structure/B5347790.png)
![{2-[4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5347807.png)
![N-(2,4-difluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea](/img/structure/B5347814.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide](/img/structure/B5347817.png)